Rolapitant is a selective and competitive antagonist of the human substance P/neurokinin-1 receptor, primarily used in the prevention of delayed chemotherapy-induced nausea and vomiting. It is marketed as rolapitant hydrochloride monohydrate, a white to off-white crystalline powder that is slightly hygroscopic. Rolapitant has gained attention for its efficacy in managing nausea associated with chemotherapy, particularly in preventing delayed phases that can occur more than 24 hours after treatment .
Rolapitant is classified as a neurokinin-1 receptor antagonist. It was developed by TESARO, Inc. and received approval for clinical use in various regions for its application in oncology settings. The compound is derived from a complex synthetic route involving several intermediates and reactions to achieve its final active pharmaceutical ingredient form .
The synthesis of rolapitant hydrochloride involves multiple steps, starting from commercially available l-pyroglutamic acid. The key steps include:
Rolapitant has a complex molecular structure characterized by its spirocyclic framework. The chemical formula is , with a molecular weight of approximately 555 g/mol. The IUPAC name for rolapitant is:
The structural representation indicates multiple functional groups that contribute to its pharmacological activity .
The synthesis of rolapitant involves several key reactions:
These reactions are optimized for yield and purity, ensuring that the final product meets pharmaceutical standards .
Rolapitant functions primarily through its action on neurokinin-1 receptors located in both the central nervous system and peripheral tissues. By blocking the interaction between substance P and these receptors, rolapitant effectively prevents the signaling pathways that lead to nausea and vomiting associated with chemotherapy.
The pharmacokinetics of rolapitant reveal a long elimination half-life (approximately seven days), allowing for sustained therapeutic effects following a single dose. This long duration distinguishes it from other neurokinin-1 receptor antagonists, facilitating better management of delayed chemotherapy-induced nausea .
Rolapitant is primarily used in clinical settings for:
CAS No.: 26543-10-2
CAS No.: 54986-75-3
CAS No.:
CAS No.: 93980-74-6
CAS No.: 52906-84-0